molecular formula C15H12BrN3O2 B12165109 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Cat. No.: B12165109
M. Wt: 346.18 g/mol
InChI Key: OIKLVTLIODMUKP-UHFFFAOYSA-N
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Description

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan and bromine substituents. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent bromination and coupling with a furan-2-carboxamide derivative complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide: Lacks the bromine substituent.

    5-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide: Contains a chlorine atom instead of bromine.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The presence of the bromine atom in 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

5-bromo-N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c16-13-6-5-12(21-13)15(20)17-9-3-4-10-11(7-9)19-14(18-10)8-1-2-8/h3-8H,1-2H2,(H,17,20)(H,18,19)

InChI Key

OIKLVTLIODMUKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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